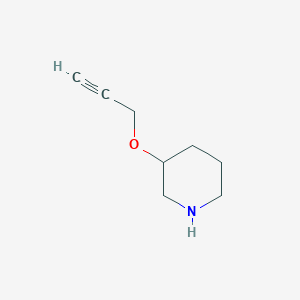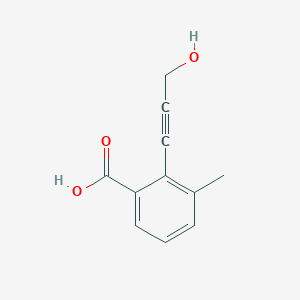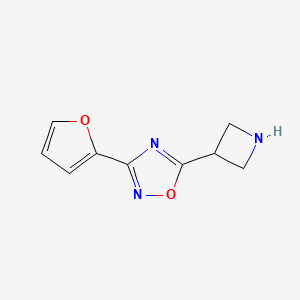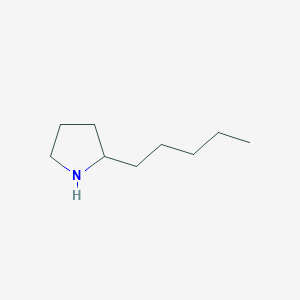![molecular formula C9H15BrO B13243877 6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane](/img/structure/B13243877.png)
6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane is a spiro compound characterized by a unique bicyclic structure. This compound is notable for its bromomethyl group, which makes it a versatile intermediate in organic synthesis. The spiro structure imparts rigidity and distinct stereochemical properties, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane typically involves the bromination of a suitable precursor. One common method is the bromination of 1,1-dimethyl-5-oxaspiro[2.4]heptane using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring high purity and efficiency in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the spiro structure or the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and amines.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products can range from alcohols to fully reduced hydrocarbons.
Applications De Recherche Scientifique
6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Mécanisme D'action
The mechanism of action of 6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The spiro structure provides a rigid framework that can influence the reactivity and selectivity of the compound in various chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(Chloromethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane
- 6-(Iodomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane
- 1,1-Dimethyl-5-oxaspiro[2.4]heptane
Uniqueness
6-(Bromomethyl)-1,1-dimethyl-5-oxaspiro[2.4]heptane is unique due to its bromomethyl group, which provides higher reactivity compared to its chloro and iodo analogs. The spiro structure also imparts distinct stereochemical properties, making it a valuable intermediate in the synthesis of complex molecules.
Propriétés
Formule moléculaire |
C9H15BrO |
|---|---|
Poids moléculaire |
219.12 g/mol |
Nom IUPAC |
6-(bromomethyl)-2,2-dimethyl-5-oxaspiro[2.4]heptane |
InChI |
InChI=1S/C9H15BrO/c1-8(2)5-9(8)3-7(4-10)11-6-9/h7H,3-6H2,1-2H3 |
Clé InChI |
DBPJBOJFVVQQOP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC12CC(OC2)CBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(Cyclohex-3-en-1-ylmethyl)amino]ethan-1-ol](/img/structure/B13243795.png)
amine](/img/structure/B13243806.png)
![8-[1-(Propan-2-yl)-1H-pyrazol-5-yl]-6-azaspiro[3.4]octan-5-one](/img/structure/B13243815.png)
![2-[5-(3-Methylphenyl)furan-2-yl]acetic acid](/img/structure/B13243818.png)
![tert-Butyl N-[(5-formylfuran-2-yl)methyl]carbamate](/img/structure/B13243821.png)
![4-[(Dimethylamino)methyl]piperidine-1-sulfonyl chloride](/img/structure/B13243832.png)
![2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol](/img/structure/B13243834.png)





amine](/img/structure/B13243856.png)

